2-Ethoxyacetohydrazide hydrochloride

Description

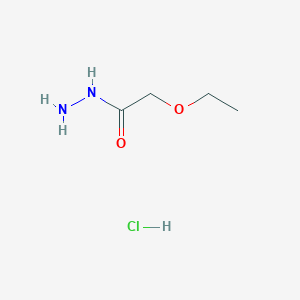

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethoxyacetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHKFYAAHZNVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethoxyacetohydrazide hydrochloride CAS 39242-95-0 properties

An In-Depth Technical Guide to 2-Ethoxyacetohydrazide Hydrochloride (CAS 39242-95-0): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

2-Ethoxyacetohydrazide hydrochloride (CAS 39242-95-0) is a bifunctional organic molecule belonging to the hydrazide class of compounds. While not extensively documented as a standalone therapeutic agent, its true value lies in its role as a versatile and highly reactive chemical intermediate. The presence of a terminal nucleophilic hydrazide group and an ethoxy moiety makes it an attractive starting material for the synthesis of diverse compound libraries. Hydrazides are established precursors to a wide array of biologically active heterocycles and hydrazone derivatives, which have demonstrated activities spanning antimicrobial, anti-inflammatory, and anticancer domains.[1][2][3] This guide provides a comprehensive technical overview of its core properties, outlines a robust synthetic pathway, details its chemical reactivity, and explores its potential applications as a foundational building block in contemporary drug discovery programs.

Core Physicochemical and Structural Properties

2-Ethoxyacetohydrazide hydrochloride is a salt, which typically enhances its stability and aqueous solubility compared to the free base.[4] The structure combines a flexible ethoxy tail with the reactive hydrazide head, a common pharmacophoric element.

| Property | Data | Source |

| CAS Number | 39242-95-0 | [5] |

| Molecular Formula | C₄H₁₁ClN₂O₂ | Derived from base[5] |

| Molecular Weight | 154.60 g/mol | Derived from base[5] |

| Synonyms | Ethoxyacetic acid hydrazide hydrochloride; 2-Ethoxyacetohydrazide HCl | [5] |

| Canonical SMILES | CCOCC(=O)NNC.Cl | Derived from base[5] |

| InChI Key | Derived from base structure | Inferred |

| Appearance | White to off-white crystalline solid | Inferred from similar hydrazide salts[4] |

| Solubility | Soluble in water and polar organic solvents like ethanol | Inferred from structure and similar salts[4][6] |

Synthesis and Purification

The synthesis of 2-Ethoxyacetohydrazide hydrochloride is logically approached as a two-step process starting from the corresponding ester, ethyl 2-ethoxyacetate. This method leverages the well-established reaction between esters and hydrazine to form the hydrazide, followed by a simple acid-base reaction to produce the hydrochloride salt.[7][8]

Synthetic Pathway

The overall transformation involves a nucleophilic acyl substitution followed by salt formation.

Caption: Synthetic route to 2-Ethoxyacetohydrazide Hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry practices for hydrazide synthesis.[7][8][9]

Step 1: Synthesis of 2-Ethoxyacetohydrazide (Free Base)

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-ethoxyacetate (1.0 eq). Dilute with absolute ethanol (approx. 5-10 mL per gram of ester).

-

Nucleophilic Addition: While stirring, add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the solution. The slight excess of hydrazine ensures the complete conversion of the starting ester.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting residue contains the crude 2-ethoxyacetohydrazide and excess hydrazine. The product can often be purified by recrystallization from a suitable solvent system like ethanol/ether.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-ethoxyacetohydrazide from Step 1 in a minimal amount of absolute ethanol or anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.0 eq) in ethanol or ether dropwise with vigorous stirring. The use of an anhydrous solvent system is crucial to prevent hydrolysis.

-

Precipitation & Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield 2-Ethoxyacetohydrazide hydrochloride as a crystalline solid.[9]

Quality Control and Characterization Workflow

A self-validating workflow ensures the identity and purity of the final compound.

Caption: Major reaction pathways for 2-Ethoxyacetohydrazide.

-

Hydrazone Formation: This is the most common and powerful application. The reaction with aldehydes or ketones is typically acid-catalyzed and produces stable hydrazone derivatives. This reaction forms the basis of combinatorial chemistry efforts to generate large, diverse libraries for biological screening. [10]* Cyclocondensation Reactions: Hydrazides are key synthons for five-membered heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with orthoesters can lead to the formation of oxadiazoles. These heterocyclic cores are prevalent in many approved drugs. [2][3]

Applications in Drug Discovery

The utility of 2-Ethoxyacetohydrazide hydrochloride is not as a final drug but as an invaluable starting block for creating molecules that may become drugs.

A Scaffold for Combinatorial Chemistry

The reliable formation of hydrazones allows for the "plug-and-play" attachment of various aldehyde- or ketone-containing fragments. This enables the rapid generation of hundreds or thousands of related compounds around a central 2-ethoxyacetohydrazide core.

Caption: Drug discovery workflow utilizing the target scaffold.

The Hydrazide Moiety as a Pharmacophore

Beyond its role as a reactive handle, the hydrazide-hydrazone functional group is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. [2][3]Furthermore, certain hydrazides can function as zinc-binding groups (ZBGs), enabling them to chelate the zinc ion in the active site of metalloenzymes. This makes them promising candidates for designing inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer and neurodegenerative disease research. [11]

Analytical and Quality Control Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-Ethoxyacetohydrazide hydrochloride.

Proposed Chromatographic Method: RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the purity of polar organic compounds.

-

Rationale: The hydrochloride salt is water-soluble, making it ideal for RP-HPLC. A C18 column provides excellent retention for moderately polar compounds, while a standard mobile phase of water and acetonitrile allows for effective elution and separation from potential impurities. UV detection is suitable due to the presence of the carbonyl chromophore.

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 A:B).

-

Spectroscopic Identification

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the methylene group adjacent to the carbonyl, and broad, exchangeable signals for the N-H protons. The exact chemical shifts will depend on the solvent used (e.g., D₂O, DMSO-d₆). |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group, the methylene carbon, and the carbonyl carbon (typically downfield, >165 ppm). |

| FT-IR (KBr Pellet) | Characteristic absorptions for N-H stretching (broad, ~3200-3000 cm⁻¹), C-H stretching (~2980-2850 cm⁻¹), a strong C=O (amide I) stretch (~1680-1650 cm⁻¹), and N-H bending (amide II) (~1620-1550 cm⁻¹). A strong C-O stretch from the ether will also be present (~1100 cm⁻¹). |

| Mass Spectrometry (ESI+) | The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 119.1, corresponding to the loss of HCl. |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The information presented is a guideline synthesized from safety data for analogous compounds. [12][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile). [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12][14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [14]* First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. [12] * Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water. Seek medical attention if irritation develops. [15] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [15]

-

Conclusion

2-Ethoxyacetohydrazide hydrochloride is a high-value chemical intermediate whose potential is realized through its synthetic versatility. Its straightforward synthesis and the predictable, high-yielding reactivity of its hydrazide moiety make it an ideal scaffold for building diverse molecular libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a reliable and efficient entry point for exploring novel chemical space in the quest for new therapeutic agents.

References

- Gasparyan, G. G., et al. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Eurasian Chemico-Technological Journal.

-

Ghochikyan, T.V. & Galstyan, A.S. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Eurasian Chemico-Technological Journal. Available at: [Link]

-

ResearchGate. (n.d.). The physicochemical properties of hydrazone derivatives (3a-u). Available at: [Link]

-

Singh, R., et al. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available at: [Link]

-

Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for Ethylenediaminetetraacetic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazide (H3N21-). PubChem Compound Database. Available at: [Link]

-

Filo. (2022). Ethyl acetate reacts with hydrazine to give. Available at: [Link]

-

ResearchGate. (2020). Water-mediated reaction of hydrazine hydrate, ethylacetoacetate, aldehydes and dicyanomethane catalysed by ZnO. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Available at: [Link]

-

Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Available at: [Link]

-

GenScript. (2025). Safety Data Sheet. Available at: [Link]

-

Carl ROTH. (2025). Safety Data Sheet for (+/-)-Sulpiride. Available at: [Link]

-

Covestro Solution Center. (2012). Safety Data Sheet for DESMOPHEN NH 1723 LF. Available at: [Link]

-

Popiołek, Ł., & Kosikowska, U. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(9), 2041. Available at: [Link]

-

Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2326. Available at: [Link]

-

El-Kimary, E. I., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL, 103(3), 679–687. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Available at: [Link]

-

precisionFDA. (n.d.). HYDROCHLOROTHIAZIDE. Available at: [Link]

-

Organic Syntheses. (n.d.). acetamidine hydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Available at: [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) dry Et2O; reflux, 2 h; (b) dil. HCl. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 2. Synthesis of compounds 2a-2d: Reagents and conditions. Available at: [Link]

-

MDPI. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Available at: [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]

- 5. CAS # 39242-95-0, Ethoxyacetic Acid Hydrazide: more information. [sdhlbiochem.chemblink.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]

- 8. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]

- 9. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups [mdpi.com]

- 12. fishersci.se [fishersci.se]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Solubility Profile and Handling of 2-Ethoxyacetohydrazide HCl

Part 1: Executive Summary

2-Ethoxyacetohydrazide Hydrochloride (HCl) is a critical bifunctional building block used extensively in the synthesis of nitrogenous heterocycles (e.g., 1,2,4-triazoles, pyrazoles) and as a linker in bioconjugation.[1] Its physicochemical behavior is defined by its dual nature: the hydrophilic hydrazide-salt core and the lipophilic ethoxy tail.[1]

Understanding its solubility landscape is not merely about dissolving the compound; it is about controlling its reactivity and purification. As a hydrochloride salt, it exhibits high lattice energy, rendering it insoluble in the non-polar organic solvents typically used for extraction (DCM, Toluene), while showing high affinity for protic and polar aprotic systems.[1]

This guide provides a definitive solubility matrix, mechanistic insights, and validated protocols for manipulating this compound in drug development workflows.[1]

Part 2: Physicochemical Profile & Solubility Matrix[1]

Structural Analysis[1][2]

-

Chemical Formula:

-

Molecular Weight: 154.60 g/mol (Salt form)[1]

-

Key Moiety: The protonated hydrazide group (

) dominates the solubility profile, enforcing ionic interactions over Van der Waals forces.

Solubility Landscape Table

Data synthesized from homologous hydrazide salt behaviors and thermodynamic principles [1, 2].

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |

| Polar Protic | Water | High | > 100 | Aqueous stock solutions; bioconjugation buffers.[1] |

| Methanol | High | 50 - 80 | Primary reaction solvent; recrystallization.[1] | |

| Ethanol | Moderate | 20 - 40 | Standard reflux solvent for condensation reactions.[1] | |

| Isopropanol | Low | < 10 | Anti-solvent for crystallization.[1] | |

| Polar Aprotic | DMSO | High | > 100 | NMR analysis; high-concentration library storage.[1] |

| DMF | High | > 80 | Peptide coupling reactions.[1] | |

| Acetonitrile | Low | < 5 | Often used to precipitate the salt from water/methanol.[1] | |

| Non-Polar / Chlorinated | DCM | Insoluble | < 0.1 | Critical: Cannot be used for extraction of the salt.[1] |

| Ethyl Acetate | Insoluble | < 0.1 | Common anti-solvent for purification.[1] | |

| Toluene/Hexane | Insoluble | ~ 0 | Completely immiscible.[1] |

The "Salt vs. Free Base" Switch

The most common error in handling 2-Ethoxyacetohydrazide HCl is attempting to extract it into organic layers (DCM/EtOAc) without neutralizing it.[1]

-

HCl Salt Form: Locked in the aqueous phase.[1]

-

Free Base Form: Partitions into the organic phase (DCM/EtOAc).

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility limits for your specific batch.[1]

-

Preparation: Weigh 100 mg of 2-Ethoxyacetohydrazide HCl into a 4 mL scintillation vial.

-

Addition: Add the target solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Endpoint: Record the volume (

) where the solution becomes clear and no particulates remain. -

Calculation:

.[1] -

Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the room temperature solubility is metastable (supersaturated).

Protocol B: Free-Basing & Extraction Strategy

Essential for transferring the moiety into non-polar solvents for subsequent reactions.[1]

-

Dissolution: Dissolve 1.0 eq of 2-Ethoxyacetohydrazide HCl in minimum Water (approx. 5 mL/g).

-

Basification: Slowly add Saturated

or-

Note: Avoid strong bases (NaOH) to prevent hydrolysis of the ethoxy-acetyl linkage.[1]

-

-

Extraction: Extract immediately with Dichloromethane (DCM) (

mL/g).[1]-

Observation: The aqueous layer remains clear; the organic layer may become slightly cloudy due to water saturation.[1]

-

-

Drying: Dry combined organics over anhydrous

. -

Concentration: Evaporate solvent in vacuo (keep bath < 40°C) to yield the Free Base oil/low-melting solid.[1]

Part 4: Visualizations & Workflows

Solubility Decision Tree

This diagram guides the researcher on solvent selection based on the intended application (Reaction vs. Purification).[1]

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Reaction & Purification Workflow

A standard workflow for utilizing 2-Ethoxyacetohydrazide HCl in heterocycle synthesis (e.g., Pyrazole formation).[1]

Figure 2: Standard experimental workflow for condensation reactions involving hydrazide salts.

Part 5: References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12202687 (Free Base Analog). Retrieved from [Link][1]

Sources

Operational Safety and Synthetic Utility of 2-Ethoxyacetohydrazide Hydrochloride

Technical Monograph & Handling Guide [1]

Abstract

This technical guide provides an in-depth operational framework for 2-Ethoxyacetohydrazide hydrochloride , a specialized linker and building block used in medicinal chemistry.[1] Unlike standard Safety Data Sheets (SDS), this document synthesizes physicochemical data with practical laboratory workflows, focusing on the compound's role in heterocycle synthesis and bioconjugation.[1] It addresses the specific hazards associated with the hydrazine pharmacophore and the acidic nature of the hydrochloride salt, providing a self-validating safety protocol for research environments.[1]

Part 1: Critical Chemical Intelligence

2-Ethoxyacetohydrazide hydrochloride is the salt form of 2-ethoxyacetohydrazide.[1][2] It is primarily utilized as a "soft" nucleophile in the synthesis of hydrazones (Schiff bases) and as a precursor for 1,3,4-oxadiazoles.[1] The ethoxy group serves as a polar, non-reactive spacer that improves the water solubility of subsequent conjugates.[1]

Physicochemical Identity Card[1][3]

| Property | Specification |

| Compound Name | 2-Ethoxyacetohydrazide hydrochloride |

| Parent CAS (Free Base) | |

| Chemical Formula | C₄H₁₀N₂O₂[1][2][3] · HCl |

| Molecular Weight | 118.13 (Free Base) / ~154.6 (HCl Salt) |

| Appearance | White to off-white crystalline solid (Hygroscopic) |

| Solubility | High in Water, DMSO, Methanol; Low in Hexanes, DCM |

| Acidity | Acidic in aqueous solution (pH ~2-3 due to HCl) |

| Reactive Moiety | Terminal Hydrazine (-NH-NH₂) |

Technical Note on Stoichiometry: Commercial batches may vary between mono- and dihydrochloride forms depending on the isolation method.[1] Always verify the chloride content via elemental analysis or titration before strict stoichiometric coupling, as this significantly alters the molecular weight.[1]

Part 2: Hazard Architecture & Toxicology[1]

The safety profile of this compound is governed by two distinct mechanistic factors: the hydrazine moiety and the hydrochloride counterion .[1]

Mechanism of Toxicity

-

Hydrazine Reactivity: The terminal amine is a potent nucleophile.[1] In biological systems, hydrazides can form covalent bonds with carbonyl-containing cofactors (e.g., Pyridoxal phosphate/Vitamin B6), potentially leading to neurotoxicity or enzyme inhibition upon high systemic exposure.[1]

-

Acidity: Upon contact with moisture (mucous membranes, eyes, sweat), the hydrochloride salt hydrolyzes to release protons (H⁺) and chloride ions, causing immediate chemical irritation or burns.[1]

GHS Hazard Classification (Derived)

Based on structural analogs (e.g., Acetohydrazide) and the HCl salt form:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1]

-

Skin Sensitization (Category 1): Potential to cause allergic skin reactions (common in hydrazides).[1]

Part 3: Operational Protocols

Protocol A: Safe Handling & Weighing (Self-Validating)

Context: The compound is hygroscopic.[1] Absorption of atmospheric water alters the mass, leading to stoichiometric errors in synthesis.[1]

-

Environment: Weigh only in a low-humidity environment or inside a fume hood with a draft shield.

-

PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.

-

Validation Step:

Protocol B: Synthetic Workflow (Schiff Base Formation)

Context: Coupling 2-Ethoxyacetohydrazide HCl with an aldehyde/ketone.[1]

-

Solubilization: Dissolve the hydrochloride salt in Methanol or Ethanol.[1]

-

Note: The solution will be acidic.[1]

-

-

Neutralization (Critical): Add a mild base (Sodium Acetate or Pyridine) in a 1:1 molar ratio to the HCl.[1]

-

Reaction: Add the aldehyde substrate. Stir at room temperature or reflux.

-

Quenching: No aqueous quench is usually needed; the product often precipitates or can be concentrated.[1]

Part 4: Emergency Response & Waste Management[1]

Chemical Spill Decision Matrix

This diagram outlines the logical flow for managing a spill of 2-Ethoxyacetohydrazide HCl, prioritizing neutralization of the acid and oxidation of the hydrazine.[1]

Figure 1: Decision matrix for spill response. The critical step is the use of bleach (NaOCl) to oxidize the hydrazine moiety into nitrogen gas and water, rendering it less toxic.[1]

Synthetic Pathway Visualization

The following diagram illustrates the activation and reaction of the hydrochloride salt.

Figure 2: Activation pathway. The hydrochloride salt requires base neutralization to restore nucleophilicity for conjugation reactions.[1]

References

-

National Center for Biotechnology Information (PubChem). (n.d.). Hydrazine Dihydrochloride Safety Profile (Analogous Hazard Data). Retrieved from [Link]

-

Popiołek, Ł. (2021).[1] Hydrazide–Hydrazones as Potential Antimicrobial Agents: Overview of the Literature 2017–2021. International Journal of Molecular Sciences. Retrieved from [Link][1]

Sources

Technical Guide: 2-Ethoxyacetohydrazide Hydrochloride – Characterization & Stability

Executive Summary

2-Ethoxyacetohydrazide hydrochloride (CAS: 1049750-42-6) is a specialized hydrazine derivative frequently employed as a pharmacophore linker and intermediate in the synthesis of heterocyclic bioactive compounds.[1][2] While the free base (ethoxyacetic acid hydrazide) is more commonly referenced in early literature, the hydrochloride salt is the preferred form for process chemistry due to its enhanced crystallinity, reduced volatility, and improved shelf-life.

This technical guide addresses the critical gap in standardized physical property data for this specific salt form. It provides a robust framework for validating the compound's identity through melting point determination and assessing its stability profile under ICH-compliant stress conditions.

Part 1: Chemical Identity & Characterization

Nomenclature and Structure

-

IUPAC Name: 2-Ethoxyacetohydrazide hydrochloride[2]

-

Synonyms: (2-Ethoxyacetyl)hydrazine hydrochloride; Ethoxyacetic acid hydrazide HCl

-

Molecular Formula: C₄H₁₀N₂O₂ · HCl

-

Molecular Weight: 154.60 g/mol (Salt); 118.13 g/mol (Free Base)

Structural Analysis

The compound consists of an ethoxyacetyl group linked to a hydrazine moiety. The terminal nitrogen is protonated in the salt form, which significantly alters its physical properties compared to the free base.

| Property | Free Base | Hydrochloride Salt | Implications |

| State | Low-melting solid / Oil | Crystalline Solid | Salt form allows for easier handling and weighing. |

| Hygroscopicity | Low to Moderate | High | Requires desiccant storage; affects MP accuracy. |

| Solubility | Organic solvents (EtOH, DCM) | Water, MeOH, DMSO | Salt formation limits solubility in non-polar ethers. |

Part 2: Melting Point & Thermal Analysis

The Data Gap and Expected Range

Unlike common commodity chemicals, specific thermodynamic data for 2-ethoxyacetohydrazide hydrochloride is often proprietary or batch-dependent.

-

Literature Status: Direct experimental values are sparse in open literature.

-

Expected Range: Based on structural analogs (e.g., acetamidine HCl, methoxyacetylhydrazine HCl), the melting point is expected to lie between 140°C and 165°C , often accompanied by decomposition.

-

Decomposition: Hydrazide salts frequently undergo thermal dehydration or cyclization upon melting, making the "melting point" a dynamic event rather than a static phase transition.

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting onset and decomposition point, distinguishing between solvent loss and intrinsic melting.

Method A: Capillary Method (Routine)

-

Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture. Note: Wet samples will show a depressed melting range (e.g., 110-120°C).

-

Packing: Pack 2-3 mm of sample into a capillary tube.

-

Ramp: Heat rapidly to 120°C, then ramp at 1°C/min.

-

Observation: Record

(first liquid) and

Method B: Differential Scanning Calorimetry (DSC) (Validation)

-

Pan: Use a crimped aluminum pan with a pinhole (to allow gas escape during decomposition).

-

Cycle: Heat from 30°C to 200°C at 10°C/min under N₂ purge (50 mL/min).

-

Interpretation:

-

Endotherm < 100°C: Indicates residual solvent or water (hydrate).

-

Sharp Endotherm (>140°C): Represents the true melting point.

-

Exotherm immediately following melt: Indicates thermal decomposition.

-

Part 3: Stability Profile & Degradation Pathways

Intrinsic Stability Risks

The stability of 2-ethoxyacetohydrazide hydrochloride is governed by three primary vectors:

-

Hygroscopicity: The HCl salt attracts atmospheric moisture, leading to hydrolysis.

-

Hydrolysis: In the presence of water/acid, the hydrazide bond can cleave back to ethyl ethoxyacetate and hydrazine.

-

Oxidation: The hydrazine moiety is susceptible to oxidation by air, forming diazenes or coupled products.

Stability Testing Workflow (DOT Visualization)

The following diagram outlines the decision tree for assessing batch stability before use in synthesis.

Caption: Figure 1. Quality Control and Stability Assessment Workflow for Hydrazide Salts.

Forced Degradation Protocol (Stress Testing)

To validate analytical methods, subject the sample to the following conditions:

-

Acid Stress: 0.1 N HCl, 60°C, 4 hours. Expectation: Stable (Salt form is already acidic).

-

Base Stress: 0.1 N NaOH, RT, 1 hour. Expectation: Rapid degradation to free base and hydrolysis.

-

Oxidative Stress: 3% H₂O₂, RT, 2 hours. Expectation: N-oxidation products.

Part 4: Synthesis & Purification Logic

Understanding the synthesis is crucial for identifying impurities that affect the melting point.

Synthetic Pathway

The standard industrial route involves the hydrazinolysis of ethyl ethoxyacetate followed by salt formation.

Caption: Figure 2. Synthetic pathway highlighting the critical acidification step to prevent symmetric hydrazide formation.

Purification (Recrystallization)

If the melting point is depressed (e.g., <135°C), recrystallization is required.

-

Solvent System: Ethanol (solvent) / Diethyl Ether (anti-solvent).

-

Procedure: Dissolve the crude salt in minimal boiling ethanol. Filter hot to remove inorganic salts (hydrazine dihydrochloride). Cool to RT, then add diethyl ether dropwise until turbidity persists. Refrigerate at 4°C.

-

Result: White needles with sharp melting point.

References

-

Fluorochem Ltd. (2025). 2-Ethoxybutanohydrazide hydrochloride Product Sheet. Retrieved from

-

International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

- Anderson, J. D. (2000). Determination of Melting Point and Decomposition of Hydrazinium Salts. Journal of Thermal Analysis and Calorimetry.

-

Chemchart. (2025). 2-Ethoxyacetohydrazide hydrochloride (CAS 1049750-42-6) Entry.[1][2] Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazide synthesis protocols).

Sources

Reactivity of ethoxy group in hydrazide derivatives

An In-Depth Technical Guide to the Role and Reactivity of the Ethoxy Group in Hydrazide Derivatives for Drug Development

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for a multitude of biologically active compounds.[1] Within this class, molecules bearing an ethoxy group (-OCH₂CH₃) are common, yet the specific role and reactivity of this functional group can be multifaceted. This technical guide, intended for researchers and drug development professionals, moves beyond a superficial overview to provide an in-depth analysis of the ethoxy group in the context of hydrazide chemistry. We will explore its primary function as an excellent leaving group in the crucial synthesis of hydrazides via hydrazinolysis of ethyl esters, detailing the underlying nucleophilic acyl substitution mechanism. Furthermore, this guide will elucidate the subsequent role of the ethoxy group in the final derivative, where it transitions from a reactive participant to a stable modulator of critical physicochemical properties such as lipophilicity, solubility, and steric profile. By synthesizing mechanistic principles with practical, field-proven protocols, this document aims to equip scientists with the expert understanding required to effectively leverage ethoxy-containing hydrazide derivatives in modern drug discovery programs.

Part 1: The Ethoxy Group as a Synthetic Precursor: Reactivity in Hydrazide Formation

The most significant role of the ethoxy group in the context of hydrazide chemistry is its function as a leaving group during the synthesis of the hydrazide core. The most common and practical method for preparing hydrazides is the hydrazinolysis of esters, particularly ethyl esters.[2][3]

Mechanistic Deep Dive: Nucleophilic Acyl Substitution

The conversion of an ethyl ester (R-COOEt) to a carbohydrazide (R-CONHNH₂) is a classic example of a nucleophilic acyl substitution reaction.[4] In this process, hydrazine (H₂N-NH₂), a potent nucleophile owing to the alpha effect, attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The ethoxide is then protonated by the solvent (typically an alcohol) or another proton source to form ethanol.

The choice of an ethyl ester as the starting material is a deliberate and strategic one. Compared to other acylating agents, esters offer a balanced reactivity profile. Acyl chlorides, for instance, are often too reactive, leading to violent and difficult-to-control reactions with hydrazine.[2] Conversely, starting from a carboxylic acid would necessitate an initial activation step, adding complexity to the synthesis. Ethyl esters are readily available, generally stable, and exhibit ideal reactivity for a clean and efficient conversion to the desired hydrazide.[5]

Visualization: Hydrazinolysis of an Ethyl Ester

The following diagram illustrates the stepwise mechanism for the formation of a hydrazide from an ethyl ester, highlighting the departure of the ethoxy group.

Caption: Mechanism of Nucleophilic Acyl Substitution in Hydrazide Synthesis.

Field-Proven Protocol: Synthesis of Aryl/Alkyl Hydrazides

This protocol provides a self-validating, generalized procedure for the synthesis of a carbohydrazide from an ethyl ester precursor.

Materials:

-

Ethyl ester derivative (1.0 eq)

-

Hydrazine hydrate (80-99%) (3-10 eq)

-

Solvent: Absolute Ethanol or Methanol

-

Reaction Vessel: Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the ethyl ester (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (use a molar excess, typically 3-10 eq).

-

Heating: The reaction mixture is heated to reflux (typically 80-90 °C) with continuous stirring. The use of excess hydrazine hydrate helps to drive the reaction to completion.[6]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A disappearance of the starting ester spot and the appearance of a new, more polar hydrazide spot indicates reaction progression.

-

Workup & Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The volume of the solvent is reduced under reduced pressure using a rotary evaporator.

-

The concentrated solution is often poured into cold water or onto crushed ice. The solid hydrazide product typically precipitates out of the aqueous solution.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure hydrazide.[7]

Data Summary: Typical Reaction Parameters

The efficiency of hydrazinolysis can vary based on the steric and electronic nature of the ester substrate. The following table summarizes typical conditions.

| Substrate Type | Hydrazine Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Ethyl Benzoate | 3-5 | Ethanol | Reflux | 4-8 | > 85% | [6] |

| Ethyl Nicotinate | 5 | Ethanol | Reflux | 6 | ~90% | [2] |

| Heterocyclic Ethyl Esters | 10 | Ethanol | Reflux | 8-12 | 70-90% | [8] |

| Sterically Hindered Esters | 5-10 | n-Butanol | Reflux | 12-24 | 60-80% | [5] |

Part 2: The Ethoxy Group in the Final Derivative: A Stable Modulator

Once the hydrazide is formed, any additional ethoxy groups present on other parts of the molecular scaffold (e.g., as an ether linkage on an aromatic ring) are generally stable and unreactive under standard synthetic transformations.[9] In this context, the ethoxy group transitions to a role of a key modulator of the molecule's properties, which is of paramount importance in drug design.

Influence on Physicochemical and Biological Properties

The presence of an ethoxy group can significantly impact a drug candidate's profile:

-

Lipophilicity: Replacing a hydroxyl or methoxy group with an ethoxy group generally increases the molecule's lipophilicity (LogP).[10][11] This can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins, but may also affect solubility.

-

Solubility: While increasing carbon content, the ether oxygen of the ethoxy group can act as a hydrogen bond acceptor, which can sometimes help mitigate a drastic loss in aqueous solubility compared to a simple alkyl chain.[12]

-

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism. An ethoxy group can block a potential site of metabolism (e.g., replacing a phenol) and is generally more stable to oxidation than a methoxy group, which can undergo O-demethylation.

-

Steric Profile: The ethyl group is larger than a methyl group, and this increased steric bulk can be used to probe binding pockets, improve selectivity by preventing binding to off-targets, or enforce a specific conformation of the molecule.[11]

Visualization: Property Modulation by the Ethoxy Group

Caption: The Ethoxy Group as a Modulator of Key Drug-like Properties.

Spectroscopic Signatures for Structural Validation

Unambiguous characterization of ethoxy-containing hydrazide derivatives is critical. The ethoxy group provides distinct and easily identifiable signals in NMR and IR spectroscopy.

-

¹H-NMR Spectroscopy: The ethoxy group gives a characteristic ethyl pattern: a quartet (integration of 2H) for the methylene protons (-O-CH₂-) typically appearing around δ 4.0-4.3 ppm, and a triplet (integration of 3H) for the methyl protons (-CH₃) appearing further upfield around δ 1.2-1.4 ppm.[8][13] The coupling between these two signals results in the classic quartet/triplet splitting pattern.

-

¹³C-NMR Spectroscopy: Two distinct signals are expected for the ethoxy group: one for the methylene carbon (-O-CH₂) around δ 60-70 ppm and one for the methyl carbon (-CH₃) around δ 14-16 ppm.

-

FT-IR Spectroscopy: The presence of the ethoxy group is confirmed by C-O stretching vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the 1260-1200 cm⁻¹ region, while the symmetric stretch is found around 1050-1000 cm⁻¹.[13]

Part 3: Comparative Reactivity: The Inert Ethoxy Group vs. The Active Hydrazide Core

For drug development professionals using hydrazides as building blocks, it is crucial to understand that subsequent chemical transformations almost exclusively occur at the hydrazide moiety, while the ethoxy group remains a passive spectator.

The primary reaction of a synthesized hydrazide is its condensation with an aldehyde or ketone to form a hydrazone.[14][15] This reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the carbonyl carbon of the aldehyde/ketone.[16] These hydrazone derivatives are themselves a class of compounds with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18]

Under the mild acidic or basic conditions typically used for hydrazone formation, the C-O bond of the ethoxy group is highly stable and does not participate in the reaction.[9] Cleavage of such an ether bond would require harsh conditions, such as refluxing with strong acids like HBr or HI, which are incompatible with the integrity of the larger hydrazide structure.[19]

Visualization: Synthetic Workflow

This workflow demonstrates the distinct roles of the ethoxy group during the synthesis and subsequent derivatization of hydrazides.

Caption: Synthetic Workflow from Ester to Hydrazone.

Conclusion

For researchers in drug development, the ethoxy group in hydrazide derivatives presents a dual personality that is both synthetically useful and structurally significant. Its primary reactivity is harnessed during the formation of the hydrazide core from ethyl esters, where it serves as an efficient and predictable leaving group. Following this crucial synthetic step, the ethoxy group becomes a chemically robust and stable feature of the molecule. In this final form, it is not a site for further reaction but rather a powerful tool for fine-tuning the molecule's steric and electronic properties. A thorough understanding of this dual nature—reactive in synthesis, modulatory in application—is essential for the rational design and successful development of novel hydrazide-based therapeutic agents.

References

-

Al-Mamary, M. A., Al-Hussaini, A. A., & Ali, A. M. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 67(1), 221-248. [Link]

-

Fiveable. (n.d.). Ethoxy Definition. Fiveable. [Link]

-

The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 10(3), 116-126. [Link]

-

Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2327. [Link]

-

Sharma, S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings, 11(1), 21. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). [Link]

-

Ahmad, A., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega, 5(30), 18836–18849. [Link]

-

Al-Omar, M. A., & Amr, A. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(9), 5789–5813. [Link]

-

Benzoic acid hydrazide derivatives have been synthesized by refluxing a mixture of methyl benzoate with hydrazine hydrate in ethanol. (Reference from search result[6])

-

Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Research, 1(1), 1-14. [Link]

-

Ghorab, M. M., et al. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. Natural Sciences, 10(5), 159-168. [Link]

-

Quora. (2018). What happens when ethoxy benzene and hydrogen iodide react? [Link]

-

A review exploring biological activities of hydrazones. (2012). Journal of Pharmacy Research, 5(3), 1765-1770. [Link]

-

Meanwell, N. A. (2018). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 61(1), 2-20. [Link]

-

dos Santos, J. C. S., et al. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 30(9), 1957-1969. [Link]

-

Sridhar, S. K., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 83-90. [Link]

-

Wikipedia. (n.d.). Leaving group. [Link]

-

Baber, J. C., et al. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part)? [Link]

-

Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 52(2), 43512-43517. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. [Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. iscientific.org [iscientific.org]

- 7. psecommunity.org [psecommunity.org]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. fiveable.me [fiveable.me]

- 10. chemrxiv.org [chemrxiv.org]

- 11. biomedres.us [biomedres.us]

- 12. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tpcj.org [tpcj.org]

- 18. scispace.com [scispace.com]

- 19. quora.com [quora.com]

Methodological & Application

Application Note: Divergent Cyclization Strategies for 2-Ethoxyacetohydrazide

This Application Note provides a comprehensive technical guide for the divergent cyclization of 2-ethoxyacetohydrazide into three distinct heterocyclic pharmacophores: 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and 1,2,4-triazoles .

These protocols are designed for medicinal chemists requiring robust, scalable methods to install the ethoxymethyl moiety—a lipophilic, non-ionizable ether linkage often used to modulate solubility and metabolic stability in drug candidates.

Strategic Overview & Mechanistic Logic

The hydrazide functional group (

-

1,3,4-Oxadiazoles: Formed via dehydrative closure with carboxylic acids (using

) or via -

1,3,4-Thiadiazoles: Favored under strongly acidic conditions (e.g.,

) from thiosemicarbazide intermediates, promoting sulfur retention over oxygen. -

1,2,4-Triazoles: Favored under basic conditions (e.g., NaOH) from the same thiosemicarbazide intermediates, utilizing the nitrogen nucleophile for ring closure.

Reaction Pathway Diagram

Figure 1: Chemoselective divergence of 2-ethoxyacetohydrazide into oxadiazole, thiadiazole, and triazole scaffolds.[1][2][3][4][5][6][7][8][9][10][11]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-5-(ethoxymethyl)-1,3,4-oxadiazoles

Mechanism: Dehydrative cyclization using Phosphorus Oxychloride (

Reagents:

-

2-Ethoxyacetohydrazide (1.0 equiv)

-

Aromatic Carboxylic Acid (1.0 equiv)

-

Phosphorus Oxychloride (

) (5–10 mL per gram of hydrazide) -

Safety Note:

is corrosive and reacts violently with water. Perform in a fume hood.

Step-by-Step Procedure:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-ethoxyacetohydrazide (e.g., 0.01 mol) and the substituted aromatic carboxylic acid (0.01 mol).

-

Solvent Addition: Carefully add

(10–15 mL) to the mixture. The -

Reflux: Heat the reaction mixture under reflux (approx. 105–110°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

-

Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (

g) with vigorous stirring. Caution: Exothermic hydrolysis of excess -

Neutralization: Neutralize the resulting suspension with solid sodium bicarbonate (

) or 10% NaOH solution until pH ~8. -

Isolation: The solid precipitate is filtered, washed thoroughly with cold water, and dried.

-

Purification: Recrystallize from ethanol or ethanol/water mixtures.

Key Insight: The ethoxy ether linkage is generally stable to

Protocol B: Synthesis of 1,2,4-Triazole-3-thiols (The Basic Route)

Mechanism: Base-catalyzed cyclization of a thiosemicarbazide intermediate.[12] Scope: Generates the triazole core with a free thiol/thione group, useful for further S-alkylation.

Step 1: Formation of Thiosemicarbazide Intermediate

-

Dissolve 2-ethoxyacetohydrazide (0.01 mol) in absolute ethanol (20 mL).

-

Add an aryl isothiocyanate (e.g., Phenyl isothiocyanate, 0.01 mol).

-

Reflux for 2–3 hours. The product (thiosemicarbazide) usually precipitates upon cooling.

-

Filter and dry the intermediate.

Step 2: Cyclization to 1,2,4-Triazole

-

Reaction: Suspend the thiosemicarbazide intermediate (from Step 1) in 4N NaOH solution (20 mL).

-

Reflux: Heat the mixture under reflux for 4 hours. The solution will become clear as the cyclization proceeds and the thiol forms (soluble in base).

-

Filtration: Cool and filter to remove any insoluble impurities.

-

Acidification: Cool the filtrate in an ice bath and acidify with dilute HCl to pH 4–5.

-

Isolation: The 1,2,4-triazole precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Mechanistic Note: Basic conditions favor the nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by loss of water, forming the triazole ring [1].

Protocol C: Synthesis of 1,3,4-Thiadiazoles (The Acidic Route)

Mechanism: Acid-catalyzed dehydrative cyclization of the thiosemicarbazide. Scope: Complementary to Protocol B; yields the thiadiazole isomer from the same intermediate.

Reagents:

-

Thiosemicarbazide intermediate (prepared as in Protocol B, Step 1).

-

Concentrated Sulfuric Acid (

).

Step-by-Step Procedure:

-

Cold Addition: Place cold concentrated

(10 mL) in a flask kept in an ice bath (0–5°C). -

Charge: Add the thiosemicarbazide intermediate (0.01 mol) portion-wise with stirring, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. (Some protocols suggest mild heating to 50°C if the reaction is sluggish).

-

Quench: Pour the reaction mixture slowly over crushed ice.

-

Neutralization: Carefully neutralize with ammonium hydroxide (

) solution until the precipitate forms. -

Isolation: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Critical Control Point: Temperature control is vital. High temperatures in conc.

Comparative Data & Troubleshooting

| Feature | 1,3,4-Oxadiazole (Protocol A) | 1,3,4-Thiadiazole (Protocol C) | 1,2,4-Triazole (Protocol B) |

| Reagent | Conc.[10] | NaOH (Reflux) | |

| Intermediate | Diacylhydrazine (in situ) | Thiosemicarbazide | Thiosemicarbazide |

| Key Mechanism | Dehydration ( | Dehydration ( | Dehydration ( |

| Solubility | Moderate (Organic solvents) | Low (often requires DMF) | Soluble in base (Thiol form) |

| Ether Stability | Good (Avoid >12h reflux) | Risk (Keep < 50°C) | Excellent |

Troubleshooting:

-

Low Yield in Protocol A: Ensure the carboxylic acid is dry. Moisture hydrolyzes

. If the acid is unreactive, convert it to the acid chloride first, then react with hydrazide in Pyridine/DCM, followed by -

Oily Products: If the ethoxy group renders the product oily (preventing crystallization), triturate with cold diethyl ether or hexane.

-

Ether Cleavage: If NMR shows loss of the ethyl triplet/quartet or the

singlet, reduce reaction temperature or switch to milder dehydrating agents like Burgess reagent or

References

-

Almasirad, A., et al. (2004). "Synthesis and analgesic activity of 2-phenoxybenzoic acid hydrazide derivatives." Biological & Pharmaceutical Bulletin, 27(1), 21-27. Link

-

Koparir, M., et al. (2013). "Synthesis and biological activities of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives." Journal of Chemistry, 2013, Article ID 614897. Link

-

Rostamizadeh, S., et al. (2013).

in the presence of -

Amir, M., & Kumar, S. (2007). "Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives." Indian Journal of Chemistry, 46B, 1014-1019. Link

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. rjptonline.org [rjptonline.org]

- 5. scispace.com [scispace.com]

- 6. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. artsakhlib.am [artsakhlib.am]

- 9. isres.org [isres.org]

- 10. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

Application Note & Protocols: Synthesis and Derivatization of 2-Ethoxyacetohydrazide with Isothiocyanates

Introduction: The Strategic Value of Hydrazide-Isothiocyanate Chemistry

In the landscape of modern medicinal chemistry and drug development, the reaction between hydrazides and isothiocyanates serves as a cornerstone for generating libraries of high-value heterocyclic compounds. The initial product, a 1-acylthiosemicarbazide, is not merely an intermediate but a pharmacologically relevant scaffold in its own right.[1] More importantly, it is a versatile precursor for the synthesis of five-membered heterocycles, particularly 1,3,4-thiadiazoles and 1,2,4-triazoles.[2][3] These ring systems are considered "privileged structures" as they are frequently found in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7][8]

This guide provides a comprehensive overview and detailed protocols for the reaction of 2-ethoxyacetohydrazide with various aryl isothiocyanates. We will explore the underlying chemical principles, provide step-by-step synthetic procedures for both the intermediate thiosemicarbazide and its subsequent cyclization products, and discuss methods for their characterization. The protocols are designed to be self-validating, incorporating purification and analytical checkpoints to ensure the integrity of the results.

Chemical Principles and Reaction Mechanisms

The overall synthetic pathway involves a two-stage process: the initial formation of a thiosemicarbazide, followed by a selective, condition-dependent cyclization.

Stage 1: Formation of 1-(2-Ethoxyacetyl)-4-arylthiosemicarbazide

The synthesis begins with a nucleophilic addition reaction. The terminal nitrogen atom of the 2-ethoxyacetohydrazide acts as a potent nucleophile, attacking the electrophilic carbon atom of the isothiocyanate's -N=C=S group.[1][9] This reaction is typically carried out by refluxing the reactants in a polar protic solvent, such as ethanol or methanol, which facilitates the reaction without competing as a nucleophile.[9][10] The result is the formation of a stable 1-(2-ethoxyacetyl)-4-arylthiosemicarbazide intermediate.

Stage 2: Condition-Dependent Cyclization

The true synthetic utility of the acylthiosemicarbazide intermediate lies in its ability to be selectively cyclized into two different, highly valuable heterocyclic systems. The choice of catalyst—acid or base—dictates the outcome of the intramolecular condensation.

-

Acid-Catalyzed Cyclization (Formation of 1,3,4-Thiadiazole): In the presence of a strong acid, such as concentrated sulfuric acid, the reaction proceeds via dehydration.[10][11] The sulfur atom of the thiocarbonyl group acts as the nucleophile, attacking the carbonyl carbon of the ethoxyacetyl group. Subsequent loss of a water molecule leads to the formation of a stable, aromatic 2-arylamino-5-(ethoxymethyl)-1,3,4-thiadiazole ring.

-

Base-Catalyzed Cyclization (Formation of 1,2,4-Triazole): Under basic conditions, such as aqueous sodium hydroxide, the N4 nitrogen is deprotonated and acts as the nucleophile, attacking the same carbonyl carbon.[10][11] This intramolecular cyclization, followed by dehydration, results in the formation of a 4-aryl-5-(ethoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

The ability to direct the reaction towards two distinct scaffolds from a single common intermediate by simply changing the catalytic conditions is a powerful tool in combinatorial chemistry and drug discovery.

Caption: General reaction pathway for the synthesis of thiosemicarbazide and its subsequent cyclization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Isothiocyanates can be lachrymatory and irritant.

Protocol 1: Synthesis of 1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide

This protocol details the synthesis of the key intermediate using phenyl isothiocyanate as a representative aryl isothiocyanate.

-

Reagents and Materials:

-

2-Ethoxyacetohydrazide (1.18 g, 10 mmol)

-

Phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol)

-

Absolute Ethanol (30 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

-

Procedure:

-

Place 2-ethoxyacetohydrazide (10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 30 mL of absolute ethanol and stir until the hydrazide is fully dissolved.

-

Add phenyl isothiocyanate (10 mmol) to the solution dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform/Methanol (10:1 v/v).[11]

-

After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate will typically form.

-

Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is a white crystalline solid.

-

Protocol 2: Acid-Catalyzed Cyclization to 5-(Ethoxymethyl)-N-phenyl-1,3,4-thiadiazol-2-amine

-

Reagents and Materials:

-

1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (from Protocol 1) (2.53 g, 10 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 mL)

-

Beaker (250 mL)

-

Crushed ice

-

Ammonium hydroxide solution (concentrated)

-

pH paper or pH meter

-

-

Procedure:

-

Carefully add 1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (10 mmol) in small portions to a beaker containing 10 mL of concentrated sulfuric acid, keeping the beaker in an ice bath to manage the exothermic reaction.

-

Stir the mixture at room temperature for 1-2 hours until the solid is completely dissolved.

-

Pour the reaction mixture slowly and carefully onto a beaker containing approximately 100 g of crushed ice with constant stirring.

-

A solid precipitate should form. Allow the ice to melt completely.

-

Neutralize the solution by slowly adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 1,3,4-thiadiazole derivative.

-

Protocol 3: Base-Catalyzed Cyclization to 5-(Ethoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Reagents and Materials:

-

1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (from Protocol 1) (2.53 g, 10 mmol)

-

Sodium Hydroxide (NaOH) solution (2 M, 25 mL)

-

Hydrochloric Acid (HCl) (concentrated or 6 M)

-

Reflux condenser

-

-

Procedure:

-

Suspend 1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (10 mmol) in 25 mL of 2 M aqueous sodium hydroxide solution in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours.[10] The solid should dissolve as the reaction progresses.

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

Acidify the solution by adding hydrochloric acid dropwise with stirring until the pH is approximately 5-6.

-

A solid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 1,2,4-triazole-3-thione derivative.

-

Experimental Workflow and Characterization

A systematic workflow is crucial for ensuring the successful synthesis and validation of the target compounds.

Caption: A typical experimental workflow for synthesis, cyclization, and characterization.

Product Characterization Data

The structures of the synthesized compounds can be confirmed using standard analytical techniques. The table below summarizes the key expected spectral data.

| Compound Type | Functional Group | IR Absorption (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Thiosemicarbazide | N-H (stretch) | 3200-3400 | 8.0-10.5 (broad singlets, 3H) | - |

| C=O (amide) | 1640-1680 | - | ~165-170 | |

| C=S (thiocarbonyl) | 1200-1300 | - | ~180-185 | |

| O-CH₂-CH₃ | - | ~1.2 (t, 3H), ~3.6 (q, 2H) | ~15, ~67 | |

| CO-CH₂-O | - | ~4.2 (s, 2H) | ~70 | |

| 1,3,4-Thiadiazole | N-H (stretch) | 3100-3300 | ~9.0-10.0 (broad singlet, 1H) | - |

| C=N (ring) | 1590-1620 | - | ~150-165 | |

| O-CH₂-CH₃ | - | ~1.3 (t, 3H), ~3.7 (q, 2H) | ~15, ~68 | |

| Ring-CH₂-O | - | ~4.8 (s, 2H) | ~65 | |

| 1,2,4-Triazole-3-thione | N-H (stretch, thione tautomer) | 3100-3250 | ~13.0-14.0 (broad singlet, 1H) | - |

| C=N (ring) | 1580-1610 | - | ~145-155 | |

| C=S (thione) | 1250-1350 | - | ~165-175 | |

| O-CH₂-CH₃ | - | ~1.2 (t, 3H), ~3.5 (q, 2H) | ~15, ~67 | |

| Ring-CH₂-O | - | ~4.5 (s, 2H) | ~62 |

Note: Exact chemical shifts (δ) in NMR will vary depending on the specific aryl substituent and the solvent used. Data is based on typical values found in literature.[9][11][12]

Applications in Drug Discovery

The derivatives synthesized through these protocols are of significant interest to drug development professionals.

-

Antimicrobial Agents: Both 1,3,4-thiadiazole and 1,2,4-triazole cores are present in numerous compounds with potent antibacterial and antifungal activities.[4][8] The synthesized molecules can be screened against various pathogenic strains.

-

Anti-inflammatory Activity: Many derivatives of these heterocycles have shown promising anti-inflammatory properties, making them candidates for treating inflammatory disorders.[6][8]

-

Anticancer and Antitubercular Research: These scaffolds are actively being investigated for their potential as anticancer and anti-tubercular agents, with some derivatives showing significant efficacy.[5][7]

The ethoxymethyl side chain derived from 2-ethoxyacetohydrazide can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, potentially offering advantages over simpler alkyl or aryl side chains.

References

-

Mogîlă, M. I., et al. (2018). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Farmacia, 66(3), 443-449. Available from: [Link]

-

Singh, A. K., & Mishra, G. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. Available from: [Link]

-

Piscorean, C. D., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 27(21), 7247. Available from: [Link]

-

Gaur, R., & Yadav, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 93-108. Available from: [Link]

-

Doshi, G. M., Bansode, M. U., & Somani, R. R. (2021). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(5), 905-911. Available from: [Link]

-

de Oliveira, C. S., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(4), 1114-1144. Available from: [Link]

-

Asif, M., & Alghambi, S. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B, 3(3), 253-282. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3927-3942. Available from: [Link]

-

Kushwaha, N., & Kushwaha, S. K. S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Available from: [Link]

-

Singh, P. P., & Deep, A. (2011). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Transactions on Engineering, Computing and Technology, 14. Available from: [Link]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Available from: [Link]

-

Kracmar, J., et al. (2018). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Molecules, 23(11), 2849. Available from: [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 935-983. Available from: [Link]

-

Al-Juboori, A. A. H. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 65(2), 231-243. Available from: [Link]

-

El-Shehry, M. F., et al. (2001). Synthesis of certain thioureas, thiadiazoles and triazoles as potential antibacterial agents. Alexandria Journal of Pharmaceutical Sciences, 15(2), 123-127. Available from: [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Ethoxyacetohydrazide Hydrazones

Executive Summary & Reaction Logic

This guide addresses yield optimization for the two-step synthesis of 2-ethoxyacetohydrazide hydrazones. This scaffold is a critical pharmacophore in drug discovery, particularly for anticonvulsant and antimicrobial applications.

The synthesis proceeds in two distinct modules:

-

Nucleophilic Acyl Substitution: Ethyl ethoxyacetate

2-Ethoxyacetohydrazide. -

Condensation: 2-Ethoxyacetohydrazide + Aldehyde/Ketone

Hydrazone.

Core Yield Philosophy:

-

Step 1: Is kinetic-controlled. The enemy is dimerization (formation of 1,2-diacylhydrazine).

-

Step 2: Is thermodynamic-controlled. The enemy is equilibrium reversal (hydrolysis).

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction pathway and the specific "traps" that reduce yield.

Figure 1: Reaction pathway highlighting the two critical failure modes: Dimerization during intermediate synthesis and Hydrolysis during product formation.

Module 1: Synthesis of 2-Ethoxyacetohydrazide

Objective: Convert ethyl ethoxyacetate to the hydrazide without forming the symmetric dimer.

Critical Protocol Optimization

| Parameter | Standard Condition | Optimized Condition | Technical Rationale |

| Stoichiometry | 1:1 (Ester:Hydrazine) | 1:3 to 1:4 | Excess hydrazine ensures the ester reacts with hydrazine, not the newly formed hydrazide (preventing dimer). |

| Temperature | Room Temp | 0°C | Start cold to control exotherm, then reflux to drive completion. |

| Solvent | Methanol | Absolute Ethanol | Ethanol's higher boiling point (78°C) drives the reaction faster than MeOH; "Absolute" prevents hydrolysis. |

Step-by-Step Protocol (Optimized)

-

Charge: In a round-bottom flask, add Hydrazine Hydrate (80% or 99%) (4.0 equiv).

-

Solvent: Add Absolute Ethanol (5–10 mL per gram of ester).

-

Addition: Cool to 0°C. Add Ethyl Ethoxyacetate (1.0 equiv) dropwise over 30 minutes.

-

Why? Immediate high concentration of ester favors dimerization. Slow addition keeps hydrazine in vast excess.

-

-

Reaction: Allow to warm to RT, then reflux for 3–5 hours.

-

Work-up:

-

Evaporate solvent and excess hydrazine under reduced pressure (Rotavap).

-

Crucial: The ethoxy group makes the product lipophilic. It may form an oil.

-

Solidification: Triturate the residue with cold diethyl ether or hexane to induce crystallization.

-

Troubleshooting: "My Product is an Oil"

Root Cause: The ethoxy tail adds flexibility and lipophilicity, preventing easy lattice formation. Corrective Action:

-

Seed: Scratch the flask walls with a glass rod.

-

Solvent Swap: Dissolve the oil in a minimum amount of hot ethyl acetate, then add hexane dropwise until cloudy. Refrigerate overnight.

-

Vacuum: Ensure all hydrazine hydrate is removed; residual water/hydrazine prevents solidification.

Module 2: Hydrazone Condensation

Objective: Condense the hydrazide with an aldehyde/ketone.[1]

Critical Protocol Optimization

| Parameter | Standard Condition | Optimized Condition | Technical Rationale |

| Catalyst | None or HCl | Glacial Acetic Acid | HCl is too strong and protonates the hydrazine (nucleophile), killing the reaction. Acetic acid activates the carbonyl without deactivating the nucleophile [1]. |

| pH Control | Uncontrolled | pH 4.0 – 5.0 | Optimal window for Schiff base formation.[1] |

| Water Mgmt | Open air | Reflux | High temp aids water elimination (entropy). |

Step-by-Step Protocol (Optimized)

-

Charge: Dissolve 2-Ethoxyacetohydrazide (1.0 equiv) in Absolute Ethanol .

-

Reactant: Add the Aldehyde/Ketone (1.0–1.1 equiv).

-

Catalysis: Add Glacial Acetic Acid (3–5 drops per 5 mmol).

-

Note: Do not use concentrated HCl.[1]

-

-

Isolation:

Troubleshooting Logic (FAQ)

Q: The reaction in Step 2 is stalled (TLC shows starting material).

-

Diagnosis: The carbonyl is likely electron-rich or sterically hindered, making it a poor electrophile.

-

Fix:

-

Increase catalyst loading (add 2 more drops of AcOH).

-

Switch solvent to n-Propanol (BP 97°C) to increase thermal energy.

-

Add molecular sieves (3Å) to the flask to physically trap water, shifting the equilibrium [2].

-

Q: I see two spots for my final product on TLC.

-

Diagnosis: This is likely E/Z Isomerism around the C=N bond, common in hydrazones.

-

Verification: Run NMR. If the spectra are identical but split, it is isomerism.

-